Thymidine

説明

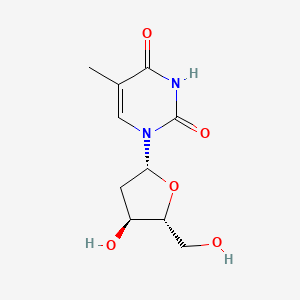

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 |

Source

|

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 |

Source

|

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) |

Source

|

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 |

Source

|

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thymidine's Crucial Axis: A Technical Guide to Cell Cycle Synchronization and DNA Replication Analysis

This guide provides an in-depth exploration of thymidine's fundamental role in cell biology, focusing on its biochemical mechanism of action and its application as a powerful tool for manipulating the cell cycle and interrogating the dynamics of DNA replication. We will move beyond simple procedural lists to provide a causal framework, empowering researchers, scientists, and drug development professionals to design, execute, and interpret experiments with a high degree of confidence and scientific rigor.

The Biochemical Fulcrum: Thymidine's Role in Nucleotide Metabolism

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block of DNA.[1][2] Its incorporation into the genome is tightly regulated. Cells maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) essential for DNA synthesis. This balance is achieved through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: Creates nucleotides from simpler precursor molecules.

-

Salvage Pathway: Recycles pre-existing bases and nucleosides from the degradation of DNA and RNA.[3][4] Thymidine Kinase 1 (TK1), a key enzyme in this pathway, phosphorylates thymidine to thymidine monophosphate (dTMP).[5][6] Subsequent phosphorylations yield deoxythymidine triphosphate (dTTP), which is then available for DNA polymerases.[7][8]

The critical insight for experimental manipulation lies in the allosteric regulation of ribonucleotide reductase (RNR). This enzyme is responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo pathway. High intracellular concentrations of dTTP act as a negative feedback inhibitor of RNR, specifically blocking the conversion of CDP and UDP to dCDP and dUDP.[9][10][11] This leads to a rapid depletion of the cellular dCTP pool, effectively starving the DNA polymerases of a crucial substrate and halting DNA synthesis.[9][10][12]

Mechanism of Thymidine-Induced Cell Cycle Arrest

The experimental application of high concentrations of exogenous thymidine exploits this negative feedback loop to induce a reversible arrest of the cell cycle.

Caption: Mechanism of thymidine-induced S-phase arrest.

This arrest is not a static "off" switch but rather a dynamic stalling of replication forks that have just initiated DNA synthesis. Consequently, cells treated with excess thymidine accumulate at the boundary between the G1 and S phases of the cell cycle.[13][14]

The Double Thymidine Block: A Robust Method for Cell Synchronization

For many experimental questions, a homogenous population of cells at a specific cell cycle stage is required.[15] A single treatment with thymidine arrests cells throughout the early S phase.[9] However, the double thymidine block protocol provides a much tighter synchronization of the cell population at the G1/S transition.[11][16]

The logic is self-validating:

-

First Block: An asynchronous population is treated with thymidine. Cells in S phase halt immediately, while cells in G1, G2, and M continue to cycle until they reach the G1/S boundary, where they arrest. This results in a population accumulated in early S phase.

-

Release: The thymidine is washed out, and cells are incubated in fresh media for a duration roughly equivalent to the length of their S+G2+M phases (often ~9 hours for many cancer cell lines).[9] This allows the arrested cells to synchronously proceed through S, G2, and M, and enter the next G1 phase.

-

Second Block: Thymidine is re-introduced. As the now-synchronized cohort of cells attempts to transition from G1 to S phase, they are uniformly arrested at this boundary.[11][16]

This two-step process ensures that cells that were in late S, G2, or M during the first block are effectively captured at the G1/S boundary in the second block, yielding a highly synchronized population.[16]

Caption: Workflow of the double thymidine block for cell synchronization.

Experimental Protocol: Double Thymidine Block

This protocol is a general guideline and must be optimized for specific cell lines.

Materials:

-

Cell culture medium, complete (e.g., DMEM + 10% FBS)

-

Thymidine stock solution (100 mM in sterile PBS)[14]

-

Sterile PBS, pre-warmed to 37°C

Procedure:

-

Plating: Plate cells to be 20-40% confluent at the start of the first block.[14][17] Allow cells to adhere overnight.

-

First Block: Add thymidine stock solution to the culture medium to a final concentration of 2 mM.[14][18] Incubate for 16-18 hours. The duration should be longer than the combined G2+M+G1 phases of your cell line.

-

Release: Aspirate the thymidine-containing medium. Wash the cells twice with a generous volume of pre-warmed sterile PBS to ensure complete removal of thymidine.[17] Add fresh, pre-warmed complete medium. Incubate for 9 hours.[14][18]

-

Second Block: Add thymidine stock solution again to a final concentration of 2 mM. Incubate for 14-16 hours.[17]

-

Final Release: At this point, the cells are synchronized at the G1/S boundary. To study progression through the cell cycle, aspirate the thymidine medium, wash twice with pre-warmed PBS, add fresh complete medium, and collect cells at desired time points (e.g., 0, 2, 4, 6, 8, 10, 12 hours).[14]

| Parameter | General Recommendation | Rationale & Considerations |

| Cell Confluency | 20-40% at start | High confluency can lead to contact inhibition, altering cell cycle dynamics and reducing synchronization efficiency.[10] |

| Thymidine Conc. | 2 mM | Effective for most cell lines (e.g., H1299, HeLa).[14][18] However, this is cell-line specific and may require optimization. Some lines are sensitive to thymidine toxicity.[9][10] |

| 1st Block Duration | 16-18 hours | Must be long enough for all cells in the population to arrive at the S-phase block point.[9] |

| Release Duration | ~9 hours | Should approximate the S+G2+M transit time for the specific cell line, allowing arrested cells to pass mitosis before the second block.[9] |

| 2nd Block Duration | 14-16 hours | Must be long enough to arrest the synchronized population as it enters S-phase.[17] |

Table 1: Recommended parameters for double thymidine block. Optimization is critical.

Validation of Synchronization: Flow Cytometry

A critical, self-validating step is to confirm the efficiency of the synchronization. The most common method is flow cytometric analysis of DNA content using a fluorescent dye like Propidium Iodide (PI), which intercalates into DNA.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Synchronized and asynchronous (control) cells

-

PBS, cold

-

70% Ethanol, ice-cold

-

PI Staining Solution (e.g., 25 µg/mL PI, 100 µg/mL RNase A in PBS)[9][11]

Procedure:

-

Harvesting: Harvest cells (including supernatant for any floating cells) and transfer to a FACS tube.

-

Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: Centrifuge again. Resuspend the pellet in the residual PBS by gentle vortexing. While vortexing at low speed, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping.[11]

-

Storage: Fixed cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[9]

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze on a flow cytometer. A successfully synchronized population at time 0 post-release will show a sharp peak at 2N DNA content (G1/S) and a dramatic reduction in the 4N (G2/M) population compared to an asynchronous control.[9][19][20]

| Cell Cycle Phase | DNA Content | Asynchronous Population (Typical) | Synchronized (T=0) (Expected) |

| G0/G1 | 2N | 40-50% | \multirow{2}{*}{>70-80%[20][21]} |

| S | >2N, <4N | 20-30% | |

| G2/M | 4N | 20-30% | <10% |

Table 2: Expected flow cytometry results for asynchronous vs. synchronized cell populations.

Advanced Applications: Probing DNA Replication Dynamics with Thymidine Analogs

Beyond synchronization, thymidine and its halogenated analogs—such as 5-bromo-2'-deoxyuridine (BrdU), 5-chloro-2'-deoxyuridine (CldU), and 5-iodo-2'-deoxyuridine (IdU)—are indispensable tools for studying the fine details of DNA replication at the single-molecule level.[2][22][23][24] The DNA fiber assay utilizes sequential pulse-labeling with two different analogs to visualize individual replication forks.[22][25]

This technique allows for the direct measurement of key replication parameters:

-

Replication Fork Speed: The length of labeled DNA tracks over a known pulse duration.

-

Origin Firing: The initiation of new replication events.

-

Inter-Origin Distance: The spacing between active replication origins.

-

Fork Stalling and Restart: The response of replication forks to DNA damage or replication stress.[22]

Experimental Protocol: DNA Fiber Analysis

Materials:

-

Thymidine analogs: CldU (e.g., 25 µM) and IdU (e.g., 250 µM) dissolved in medium.

-

Lysis Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

Spreading Buffer (e.g., PBS).

-

Microscope slides.

-

Primary antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdU).[26]

-

Fluorescently-labeled secondary antibodies: e.g., Anti-Rat Alexa Fluor 488, Anti-Mouse Alexa Fluor 594.[26]

Caption: Experimental workflow for the single-molecule DNA fiber assay.

Procedure:

-

Pulse Labeling: Incubate exponentially growing cells with the first analog (e.g., CldU) for a defined period (e.g., 20-30 min). Remove the medium and add medium containing the second analog (e.g., IdU) for an equal period.[22]

-

Cell Lysis: Harvest a small number of cells (~1,000-5,000) and mix with a drop of Lysis Buffer on a microscope slide.

-

DNA Spreading: Allow the lysate to sit for ~2-5 minutes to release the DNA. Tilt the slide at a 15-30° angle, allowing the drop to slowly run down the length of the slide, which stretches the DNA fibers.[26]

-

Fixation & Denaturation: Air dry the slide, fix (e.g., with Methanol:Acetic Acid), and denature the DNA with 2.5 M HCl to expose the incorporated analogs for antibody binding. Neutralize with buffer (e.g., Tris-HCl).

-

Immunostaining: Block the slide and sequentially incubate with primary antibodies against each analog, followed by corresponding fluorescently-labeled secondary antibodies.

-

Imaging & Analysis: Image the slides using a fluorescence microscope. Measure the lengths of the fluorescent tracks (e.g., green for the first pulse, red for the second) using image analysis software. A continuous green-red track represents an ongoing replication fork.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Action |

| Poor Synchronization | Incorrect incubation times for your cell line; suboptimal thymidine concentration; cells were too confluent. | Empirically determine your cell line's cell cycle length. Perform a thymidine dose-response curve. Start experiments with low-passage, healthy cells at <40% confluency.[9][10] |

| High Cytotoxicity | Thymidine toxicity; unhealthy starting culture; harsh washing steps. | Reduce thymidine concentration or exposure time. Use a healthy, low-passage cell stock. Be gentle during washing to avoid detachment.[9] |

| Cells Arrest but Fail to Re-enter Cycle | Incomplete removal of thymidine; severe cell stress or contamination. | Ensure thorough washing (at least 2x with pre-warmed PBS/media). Check for mycoplasma contamination.[11] |

| No/Weak Signal in DNA Fiber Assay | Insufficient analog incorporation; poor antibody staining; DNA over- or under-denatured. | Increase pulse labeling times or analog concentration. Titrate primary antibodies. Optimize HCl denaturation time (typically 30-60 min). |

Table 3: Troubleshooting common issues in thymidine-based experiments.

Conclusion

Thymidine is far more than a simple component of the genetic code; it is a powerful molecular lever that allows for precise control and interrogation of the cell cycle and DNA replication. By understanding the biochemical feedback loop involving ribonucleotide reductase, researchers can reliably synchronize cell populations using the double thymidine block. This synchronization is a gateway to studying cell cycle-dependent phenomena with high temporal resolution. Furthermore, the use of thymidine analogs in techniques like the DNA fiber assay provides an unparalleled window into the dynamics of individual replication forks. The methodologies described herein, when executed with an understanding of their underlying principles and validated at each step, provide a robust framework for advancing research in cancer biology, drug development, and fundamental molecular biology.

References

-

Cell Synchronization by Double Thymidine Block. (2018). Bio-protocol, 8(17). [Link]

-

Chen, G., & Deng, X. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2994. [Link]

-

Ma, H. T., & Poon, R. Y. C. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. In Methods in Molecular Biology (Vol. 2415, pp. 189-200). Springer. [Link]

-

Mondal, G., & Sakwe, A. M. (2019). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. In Methods in Molecular Biology (Vol. 2004, pp. 227-240). Springer. [Link]

-

Ma, H. T., & Poon, R. Y. C. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Springer Nature. [Link]

-

Feldman, M. (2018). Double-Thymidine Block protocol. Bio-protocol Exchange. [Link]

-

Mondal, G., & Sakwe, A. M. (2019). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. Springer Nature Experiments. [Link]

-

Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. [Link]

-

Chen, G., & Deng, X. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2994. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Thymidine's Role in Cell Synchronization and DNA Research. [Link]

-

baseclick GmbH. Thymidines: Key role in DNA synthesis & cellular health. [Link]

-

Quinet, A., Lemaçon, D., & Vindigni, A. (2017). DNA Fiber Analysis: Mind the Gap!. Methods in Enzymology, 591, 55-82. [Link]

-

Propper, A., & Stupecky, M. (1974). Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin. Journal of Investigative Dermatology, 62(5), 496-501. [Link]

-

Jackson, S. P., & Durocher, D. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. STAR Protocols, 3(3), 101487. [Link]

-

Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles. (2023). Journal of Visualized Experiments, (193). [Link]

-

Wikipedia. Nucleotide salvage. [Link]

-

Synapse. (2024). What are thymidine kinase modulators and how do they work?. [Link]

-

ResearchGate. Thymidine de novo and salvage pathways. [Link]

-

Biology Stack Exchange. (2013). How does a thymidine block halt DNA synthesis?. [Link]

-

The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]

-

Wang, Y., et al. (2017). Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. International Journal of Molecular Sciences, 18(12), 2690. [Link]

-

ResearchGate. Thymidine synchronization of WT-and AQP2-RCCD 1 cells. [Link]

-

ResearchGate. A, flow cytometric profiles of 4pX-1 cells synchronized by the double... [Link]

-

Synapse. (2024). What are thymidine kinase stimulants and how do they work?. [Link]

-

Wikipedia. Thymidine kinase. [Link]

-

YouTube. (2023). Pyrimidine Salvage pathway. [Link]

-

Sabatinos, S. A., & Forsburg, S. L. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLoS ONE, 9(2), e88833. [Link]

-

Eller, M. S., et al. (1998). Thymidine dinucleotides induce S phase cell cycle arrest in addition to increased melanogenesis in human melanocytes. Journal of Investigative Dermatology, 111(3), 472-477. [Link]

-

DiviTum® TKa. What is Thymidine kinase 1?. [Link]

-

Meuth, M., & Green, H. (1974). Perturbation of DNA replication and cell cycle progression by commonly used [3H]thymidine labeling protocols. Cell, 2(2), 109-112. [Link]

-

bioRxiv. (2021). Impact of Variability in Cell Cycle Periodicity on Cell Population Dynamics. [Link]

-

O'Neill, A. K., et al. (2020). Thymidine kinase 1 through the ages: a comprehensive review. Cell & Bioscience, 10, 114. [Link]

-

Reversible and effective cell cycle synchronization method for studying stage-specific processes. (2025). Journal of Cell Biology. [Link]

-

Salic, A., & Mitchison, T. J. (2015). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 20(7), 11474-11487. [Link]

-

ResearchGate. Cell Synchronization by Double Thymidine Block. [Link]

-

Cooper, S. (2006). Thymidine block does not synchronize L1210 mouse leukaemic cells. Cell Proliferation, 39(4), 253-260. [Link]

-

ResearchGate. 36 questions with answers in THYMIDINE. [Link]

-

Tattersall, M. H., & Harrap, K. R. (1973). Effect of Thymidine on the Sensitivity of Cultured Mouse Tumor Cells to 1-β-d-Arabinofuranosylcytosine. Cancer Research, 33(12), 3086-3090. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. thesciencenotes.com [thesciencenotes.com]

- 5. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 6. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 7. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 8. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. Cell Synchronization by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Double-Thymidine Block protocol [bio-protocol.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 22. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

The Double-Edged Sword: A Technical Guide to Thymidine-Induced DNA Synthesis Arrest

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biochemical and cellular mechanisms underpinning the use of thymidine to halt DNA synthesis. Moving beyond a simple recitation of protocols, we will delve into the causal relationships that make thymidine a powerful tool for cell cycle synchronization and a subject of interest in drug development. Our focus is on providing a foundational understanding that empowers researchers to troubleshoot, optimize, and critically evaluate experimental designs that leverage this technique.

I. The Core Mechanism: A Tale of Feedback Inhibition and Nucleotide Imbalance

The ability of high concentrations of thymidine to arrest cells in S-phase is a classic example of feedback inhibition within the intricate network of nucleotide metabolism. The central player in this process is the enzyme ribonucleotide reductase (RNR) , which is responsible for the de novo synthesis of all four deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of DNA.

When cells are exposed to an excess of thymidine, it is readily taken up and funneled into the nucleotide salvage pathway.[1] Within the cell, thymidine is phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP), which is subsequently phosphorylated to thymidine diphosphate (TDP) and finally to deoxythymidine triphosphate (dTTP) .[2] This rapid conversion leads to a dramatic increase in the intracellular pool of dTTP.

This artificially high concentration of dTTP acts as an allosteric inhibitor of ribonucleotide reductase.[2][3] Specifically, dTTP binds to the activity site (a-site) of the RNR complex, inducing a conformational change that significantly reduces the enzyme's overall activity.[4][5] This inhibition is not uniform across all substrates; high levels of dTTP particularly hinder the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP).[2] The consequence of this targeted inhibition is a severe depletion of the intracellular pool of deoxycytidine triphosphate (dCTP) .[6]

DNA synthesis, catalyzed by DNA polymerases, requires a balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP). The profound scarcity of dCTP creates a critical bottleneck, effectively stalling the progression of replication forks and leading to an S-phase arrest.[6] This state of arrested DNA synthesis is often referred to as replication stress.[7][8]

Figure 1: Mechanism of thymidine-induced S-phase arrest.

II. Practical Application: The Double Thymidine Block for Cell Cycle Synchronization

The most common application of thymidine-induced DNA synthesis arrest is the synchronization of cultured cells at the G1/S boundary. A single thymidine block can arrest cells throughout the S-phase, resulting in a heterogeneous population. To achieve a more precise synchronization, the double thymidine block protocol is employed.[9][10]

The rationale behind the double block is to first enrich the population of cells in S-phase and then to capture them at the G1/S transition upon the second treatment.

Standard Double Thymidine Block Protocol (for adherent cells):

This protocol is a general guideline and requires optimization for specific cell lines.

-

Initial Seeding: Plate cells at a density that will ensure they are approximately 30-40% confluent at the time of the first thymidine addition.[6] High confluency can lead to contact inhibition, which can interfere with cell cycle progression.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM.[11] Incubate the cells for a period that is slightly longer than the combined duration of the G2, M, and G1 phases of your specific cell line (typically 16-18 hours for many cancer cell lines).[12] This allows cells that were in G2, M, or G1 at the time of addition to progress to and arrest in the S-phase.

-

Release: Remove the thymidine-containing medium and wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS). Add fresh, pre-warmed complete culture medium. Incubate for a duration that is approximately the length of the S-phase for your cell line (commonly 9-12 hours).[11] This release period allows the S-phase arrested cells to complete DNA synthesis and progress through G2 and M phases.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for a period that is roughly equivalent to the G2 + M + G1 phases (typically 16-18 hours).[12] This second block will arrest the now-synchronized population of cells at the G1/S boundary as they attempt to re-enter S-phase.

-

Final Release and Collection: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle in a relatively synchronous manner. Cells can be collected at various time points post-release to obtain populations enriched in different phases of the cell cycle.[13]

Figure 2: Workflow of the double thymidine block for cell synchronization.

Validation of Synchronization:

It is imperative to validate the efficiency of the synchronization.

-

Flow Cytometry: The most common method is to analyze the DNA content of the cell population using a fluorescent DNA stain like propidium iodide (PI) or DAPI, followed by flow cytometry.[10] A successfully synchronized population at the G1/S boundary will show a sharp peak at the 2N DNA content.

-

Western Blotting for Cell Cycle Markers: The expression levels of key cell cycle proteins can be monitored by western blotting. For example, Cyclin E levels are typically high at the G1/S transition, while Cyclin B1 levels are low and begin to accumulate as cells progress through S and G2 phases.

| Cell Cycle Marker | Expected Level at G1/S Arrest |

| Cyclin E | High |

| Cyclin A | Low/Starting to appear |

| Cyclin B1 | Low |

| p27 | High |

Table 1: Expected expression levels of key cell cycle markers at the G1/S boundary.

III. Critical Considerations and Troubleshooting

While the double thymidine block is a widely used technique, it is not without its challenges and potential artifacts.

-

Cell Line Specificity: The optimal concentrations of thymidine and the duration of the blocks and release periods are highly cell-line dependent.[6] What works for one cell line may be ineffective or toxic to another. It is crucial to empirically determine these parameters for your specific cell line.

-

Cytotoxicity: Prolonged exposure to high concentrations of thymidine can be cytotoxic to some cell lines. If significant cell death is observed, consider reducing the thymidine concentration or the duration of the blocks.

-

Incomplete Synchronization: A common issue is the failure to achieve a high percentage of synchronized cells. This can be due to suboptimal timing, incorrect thymidine concentration, or high cell density.[14]

-

DNA Damage Response: The replication stress induced by thymidine can activate the DNA damage response (DDR) pathway, leading to the phosphorylation of checkpoint kinases such as ATM and ATR.[7] This can have downstream effects on cellular processes and should be considered when interpreting experimental results. In some cases, this can lead to the accumulation of DNA damage.

-

Perturbation of Cellular Metabolism: It is important to remember that thymidine block is a metabolic stressor. The resulting dNTP pool imbalance can have broader effects on cellular metabolism beyond just DNA synthesis.[15]

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low synchronization efficiency | - Suboptimal incubation times- Incorrect thymidine concentration- High cell density | - Optimize block and release times for your cell line- Titrate thymidine concentration (e.g., 1-5 mM)- Ensure cells are seeded at 30-40% confluency |

| High cell death | - Thymidine toxicity | - Decrease thymidine concentration- Shorten incubation times- Ensure healthy, actively dividing cells at the start |

| Cells do not re-enter the cell cycle synchronously | - Incomplete release from the first block- DNA damage-induced checkpoint activation | - Ensure complete removal of thymidine- Optimize release time- Check for markers of DNA damage (e.g., γH2AX) |

Table 2: Troubleshooting common issues with the double thymidine block.

IV. Alternatives and Comparative Analysis

While the double thymidine block is a powerful technique, other methods for cell cycle synchronization exist, each with its own advantages and disadvantages.

-

Hydroxyurea: Another inhibitor of ribonucleotide reductase, hydroxyurea, can also be used to arrest cells at the G1/S boundary.

-

Nocodazole: This microtubule-depolymerizing agent arrests cells in mitosis (M-phase).[2]

-

Serum Starvation: Removing serum from the culture medium can induce a quiescent state (G0) in many cell types. Re-addition of serum can then lead to a semi-synchronous re-entry into the cell cycle.

-

CDK Inhibitors: Small molecule inhibitors of cyclin-dependent kinases (e.g., Palbociclib for CDK4/6) can arrest cells in the G1 phase.[16]

The choice of synchronization method should be guided by the specific experimental question and the characteristics of the cell line being used.

V. Conclusion

Thymidine-induced DNA synthesis arrest is a cornerstone technique in cell biology, offering a relatively straightforward method for synchronizing cells and studying S-phase-specific events. A thorough understanding of the underlying biochemical mechanism—the allosteric inhibition of ribonucleotide reductase by excess dTTP and the subsequent depletion of dCTP—is crucial for the successful application and troubleshooting of this method. By appreciating the nuances of this technique, including its cell-line specificity and potential for inducing a DNA damage response, researchers can harness its power while mitigating its potential pitfalls, leading to more robust and reproducible experimental outcomes.

References

-

A Critical Balance: dNTPs and the Maintenance of Genome Stability. (n.d.). MDPI. Retrieved from [Link]

-

Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization. (n.d.). PubMed. Retrieved from [Link]

-

ATM is required for the cellular response to thymidine induced replication fork stress. (n.d.). Human Molecular Genetics, Oxford Academic. Retrieved from [Link]

-

Effects of dNTP pool imbalances on cell cycle and proliferation. (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Mutational consequences of dNTP pool imbalances in E. coli. (2012). PMC - NIH. Retrieved from [Link]

-

Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. (n.d.). eLife. Retrieved from [Link]

-

Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. (n.d.). DiVA portal. Retrieved from [Link]

-

Understanding the interplay between dNTP metabolism and genome stability in cancer. (n.d.). Retrieved from [Link]

-

Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. (2015). ACS Publications. Retrieved from [Link]

-

Cell synchronization. (n.d.). Wikipedia. Retrieved from [Link]

-

Nucleotide Pool Imbalance and Antibody Gene Diversification. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Double thymidine block not working?. (2022). ResearchGate. Retrieved from [Link]

-

Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection. (n.d.). PubMed. Retrieved from [Link]

-

How to perform cell synchronization in specific cell cycle phases. (n.d.). Bitesize Bio. Retrieved from [Link]

-

Mechanisms of damage tolerance and repair during DNA replication. (n.d.). Oxford Academic. Retrieved from [Link]

-

Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. (n.d.). Retrieved from [Link]

-

Thymidine dinucleotides induce S phase cell cycle arrest in addition to increased melanogenesis in human melanocytes. (n.d.). PubMed. Retrieved from [Link]

-

Reversible and effective cell cycle synchronization method for studying stage-specific processes. (n.d.). Retrieved from [Link]

-

Thymidine block does not synchronize L1210 mouse leukaemic cells. (n.d.). NIH. Retrieved from [Link]

-

Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. (2017). PMC - NIH. Retrieved from [Link]

-

Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools. (n.d.). PMC - NIH. Retrieved from [Link]

-

Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. (n.d.). PMC - NIH. Retrieved from [Link]

-

Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection. (n.d.). ResearchGate. Retrieved from [Link]

-

Double-Thymidine Block protocol. (n.d.). Retrieved from [Link]

-

The DNA damage checkpoint response to replication stress: A Game of Forks. (n.d.). Frontiers. Retrieved from [Link]

-

Replication Stress, DNA Damage, Inflammatory Cytokines and Innate Immune Response. (n.d.). Retrieved from [Link]

-

How does thymidine synchronization work?. (2015). ResearchGate. Retrieved from [Link]

-

Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. (n.d.). Retrieved from [Link]

-

Cell Synchronization by Double Thymidine Block. (2018). PMC - NIH. Retrieved from [Link]

-

(PDF) Cell Cycle Synchronization of the Murine EO771 Cell Line Using Double Thymidine Block Treatment. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitation of cellular deoxynucleoside triphosphates. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. (n.d.). Retrieved from [Link]

-

Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R. (2010). Retrieved from [Link]

Sources

- 1. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | The DNA damage checkpoint response to replication stress: A Game of Forks [frontiersin.org]

- 9. Cell synchronization - Wikipedia [en.wikipedia.org]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Double-Thymidine Block protocol [bio-protocol.org]

- 12. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

A Technical Guide to the Discovery and Enduring Significance of Thymidine in Molecular Biology

Abstract

This technical guide provides an in-depth exploration of the discovery and historical significance of thymidine, a cornerstone molecule in molecular biology. We will trace its journey from initial isolation to its pivotal role in elucidating the structure of DNA and the mechanisms of its replication. Furthermore, we will detail the groundbreaking experimental methodologies that leveraged thymidine and its analogs to unravel the intricacies of the cell cycle. Finally, this guide will connect these foundational discoveries to their modern applications in biomedical research and clinical practice, particularly in cancer and antiviral therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thymidine's central role in the life sciences.

The Dawn of the Nucleoside: Initial Isolation and Characterization

The story of thymidine is intrinsically linked to the early exploration of the chemical nature of the cell nucleus. In the early 20th century, the prevailing scientific belief held that proteins, with their complex array of 20 amino acids, were the carriers of genetic information. Nucleic acids were considered simple, repetitive molecules. It was within this context that Russian-American biochemist Phoebus Levene made his seminal contributions.[1][2][3]

Building on the work of those who first isolated "nuclein," Levene meticulously dissected the chemical components of nucleic acids.[3] Through careful chemical analysis, he identified the constituent parts: a phosphate group, a pentose sugar, and nitrogenous bases.[1][4] A critical breakthrough came in 1929 when he distinguished the sugar in "yeast nucleic acid" (RNA) as ribose and the sugar in "thymus nucleic acid" (DNA) as deoxyribose.[1][4]

It was from this "thymus nucleic acid" that thymidine, the deoxynucleoside composed of deoxyribose and the pyrimidine base thymine, was characterized.[1][5] Levene was the first to correctly identify the phosphate-sugar-base linkage, coining the term nucleotide to describe this fundamental unit.[1][2][4]

However, Levene also proposed the "tetranucleotide hypothesis," which incorrectly suggested that DNA was a simple, repeating polymer of the four bases (adenine, guanine, cytosine, and thymine).[1][4][6] This hypothesis, while accurately defining the components, relegated DNA to a purely structural role and delayed the recognition of its genetic significance for several decades.[1][4]

A Pivotal Clue to the Double Helix: Chargaff's Rules

The tetranucleotide hypothesis was eventually overturned by the meticulous work of Austrian-American biochemist Erwin Chargaff in the late 1940s.[6] Inspired by Oswald Avery's 1944 paper suggesting DNA as the carrier of genetic information, Chargaff set out to analyze the base composition of DNA from various species.[7]

Using techniques like paper chromatography and UV spectrophotometry, Chargaff made two profound discoveries that became known as Chargaff's Rules :[7][8]

-

The base composition of DNA varies from one species to another.[7][9] This directly contradicted the repetitive nature proposed by the tetranucleotide hypothesis and suggested that DNA was complex enough to carry genetic information.[9]

-

In the DNA of any given species, the amount of adenine (A) is approximately equal to the amount of thymine (T), and the amount of guanine (G) is approximately equal to the amount of cytosine (C).[7][8][9][10] Consequently, the total amount of purines (A+G) equals the total amount of pyrimidines (C+T).[6]

Chargaff's data, particularly the A=T and G=C parity, was a critical piece of the puzzle for James Watson and Francis Crick.[8] It provided the key insight into the specific base pairing that forms the "rungs" of the DNA double helix, with thymine pairing exclusively with adenine via two hydrogen bonds.[11]

Data Presentation: Chargaff's Base Composition Data

| Organism | % Adenine | % Guanine | % Cytosine | % Thymine | A/T Ratio | G/C Ratio |

| Escherichia coli | 24.7 | 26.0 | 25.7 | 23.6 | 1.05 | 1.01 |

| Yeast | 31.3 | 18.7 | 17.1 | 32.9 | 0.95 | 1.09 |

| Herring Sperm | 27.8 | 22.2 | 22.6 | 27.5 | 1.01 | 0.98 |

| Human (Thymus) | 30.9 | 19.9 | 19.8 | 29.4 | 1.05 | 1.01 |

| Human (Sperm) | 30.7 | 19.3 | 18.8 | 31.2 | 0.98 | 1.03 |

Note: Data is representative and compiled from various sources reporting on Chargaff's findings.

Visualizing Replication: The Era of Radiolabeled Thymidine

The discovery of the DNA structure immediately posed the question of how it replicates. The semi-conservative model proposed by Watson and Crick was elegant but required experimental validation. Thymidine, specifically its radioisotope-labeled form, became the indispensable tool for providing this proof and for exploring the dynamics of DNA synthesis.

The Taylor-Woods-Hughes Experiment: Proof of Semi-Conservative Replication in Eukaryotes

In 1957, a year before the more widely cited Meselson-Stahl experiment in bacteria, J. Herbert Taylor , Philip Woods, and Walter Hughes provided the first evidence for semi-conservative replication in eukaryotes.[12][13] Their model organism was the fava bean (Vicia faba), chosen for its large chromosomes.[12][13]

The causality behind their experimental choices was brilliant in its simplicity. They needed a way to specifically label newly synthesized DNA and then track that label through subsequent cell divisions. Tritiated thymidine (³H-thymidine) was the perfect tool.[12][14][15] Thymidine is incorporated almost exclusively into DNA, not RNA, ensuring the specificity of the label.[5][15] Tritium (³H) is a low-energy beta emitter, which allows for high-resolution localization of the radioactive signal using autoradiography without causing excessive cellular damage.[15][16]

Experimental Protocol: Conceptual Workflow of the Taylor-Woods-Hughes Experiment

-

Pulse Labeling: Root tips of Vicia faba were grown in a medium containing ³H-thymidine for a period that allowed one round of DNA replication.[17] During this S-phase, the radioactive thymidine was incorporated into all newly synthesized DNA strands.

-

Chase: The root tips were then transferred to a non-radioactive medium ("cold" medium) and allowed to undergo a subsequent round of mitosis.[17]

-

Sample Preparation: At various time points, cells were fixed, mounted on microscope slides, and coated with a photographic emulsion.[18]

-

Autoradiography: The slides were stored in the dark for a period, allowing the beta particles emitted by the tritium to expose the silver grains in the emulsion directly overlying the labeled chromosomes.[18][19]

-

Microscopy: The slides were developed, and the distribution of silver grains was observed under a microscope.

Results and Interpretation:

-

After one round of replication (in ³H-thymidine): Both sister chromatids of each chromosome were labeled. This was consistent with each chromatid containing one "old" template strand and one newly synthesized, radioactive strand.

-

After a second round of replication (in "cold" medium): Only one of the two sister chromatids in each chromosome was labeled.[17] This demonstrated that the original radioactive strand served as a template for a new, non-radioactive strand, while the original non-radioactive strand served as a template for another new, non-radioactive strand. This was the definitive visual proof of semi-conservative replication.[12]

Visualization: Semi-Conservative Replication

Caption: Semi-conservative replication as shown by thymidine labeling.

Defining the Cell Cycle: The Work of Howard and Pelc

In 1953, the same year Watson and Crick published their DNA model, Alma Howard and Stephen Pelc used radioactive phosphorus (³²P) to demonstrate that DNA synthesis occurs during a discrete period within interphase.[20][21][22] This foundational work laid the groundwork for defining the phases of the cell cycle.[20][21] The subsequent adoption of ³H-thymidine allowed for a much more precise delineation of these phases.

By performing "pulse-chase" experiments with ³H-thymidine, researchers could label a cohort of cells that were actively synthesizing DNA (the S phase ).[23] By tracking this labeled cohort over time, they could determine the duration of the gaps before and after DNA synthesis—G1 (Gap 1) and G2 (Gap 2)—as well as the duration of mitosis (M phase ).[20][24] This established the canonical G1-S-G2-M model of the eukaryotic cell cycle that is fundamental to all of biology.[21][25]

Visualization: The Eukaryotic Cell Cycle

Caption: The phases of the eukaryotic cell cycle.

Modern Legacy: Thymidine Analogs in Research and Medicine

The foundational principles established using ³H-thymidine have evolved into a suite of powerful modern techniques and therapeutic strategies. The core concept remains the same: exploiting the cell's machinery to incorporate a thymidine analog into newly synthesized DNA.

Cell Proliferation Assays

While ³H-thymidine incorporation assays are still used, concerns over radioactivity have led to the development of non-radioactive alternatives.[14][26][27] The most common is the Bromodeoxyuridine (BrdU) assay .[28][29]

-

Mechanism: BrdU is a synthetic analog of thymidine that is readily incorporated into DNA during the S phase.[29] Once incorporated, it can be detected using a specific monoclonal antibody, typically conjugated to a fluorescent molecule or an enzyme for colorimetric detection.[26][28]

-

Advantages: This method avoids radioactivity and allows for more detailed analysis, such as using flow cytometry to simultaneously quantify DNA content and BrdU incorporation, providing a precise snapshot of cell cycle distribution.[30]

-

Other Analogs: Newer analogs like 5-ethynyl-2´-deoxyuridine (EdU) offer even simpler detection methods based on "click chemistry," which avoids the harsh DNA denaturation step required for BrdU antibody binding.[14]

Experimental Protocol: Conceptual Workflow for BrdU Cell Proliferation Assay (Flow Cytometry)

-

Cell Culture and Labeling: Culture cells in vitro and add BrdU to the medium for a defined "pulse" period (e.g., 1-2 hours).[29]

-

Harvest and Fixation: Harvest the cells and fix them using an appropriate fixative (e.g., ethanol) to preserve cellular structures and permeabilize the membranes.

-

DNA Denaturation: Treat cells with a denaturing agent (e.g., HCl) to unwind the DNA and expose the incorporated BrdU.[29]

-

Antibody Staining: Incubate the cells with a fluorescently-labeled anti-BrdU antibody.

-

DNA Staining: Counterstain the cells with a DNA-binding dye like Propidium Iodide (PI) or DAPI to measure total DNA content.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Plotting DNA content (PI/DAPI fluorescence) versus BrdU incorporation (anti-BrdU fluorescence) allows for clear identification of cells in G1, S, and G2/M phases.

Antiviral and Anticancer Therapeutics

The principle of using modified nucleosides has been a cornerstone of antiviral and anticancer drug development.[31] These drugs act as chain terminators or inhibitors of critical enzymes in nucleic acid synthesis.

-

Zidovudine (Azidothymidine, AZT): AZT was the first antiretroviral drug approved for the treatment of HIV/AIDS.[32] It is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group (-N₃).[33]

-

Mechanism of Action: HIV, a retrovirus, uses an enzyme called reverse transcriptase to convert its RNA genome into DNA.[33][34] Cellular kinases phosphorylate AZT to its active triphosphate form.[32][33][35] This AZT-triphosphate is preferentially incorporated by HIV reverse transcriptase into the growing viral DNA chain.[32][34] Because it lacks the 3'-hydroxyl group, no further nucleotides can be added, terminating DNA synthesis and halting viral replication.[33][34] AZT has a much higher affinity for viral reverse transcriptase than for human DNA polymerases, providing its therapeutic window.[32]

-

-

Other Thymidine Analogs in Therapy:

-

Idoxuridine and Trifluridine: These halogenated thymidine analogs are phosphorylated by both viral and cellular kinases and inhibit DNA synthesis.[36] Their cytotoxicity limits them to topical use, such as in the treatment of HSV keratitis.[36]

-

Thymidine Kinase Inhibitors: These drugs target the enzyme thymidine kinase, which is crucial for phosphorylating thymidine for DNA synthesis.[31] This is a particularly effective strategy against viruses like herpesviruses, which encode their own thymidine kinase.[36] Drugs like Acyclovir (a guanosine analog) are selectively activated by the viral thymidine kinase, ensuring they only act in infected cells.[36][37]

-

Visualization: Mechanism of AZT Action

Caption: AZT-mediated chain termination of viral DNA synthesis.

Conclusion

From its humble beginnings as a component of a misunderstood "simple" molecule, thymidine has proven to be a central character in the story of molecular biology. Its unique presence in DNA was a crucial clue that helped unravel the elegant structure of the genetic code. As a research tool, radiolabeled thymidine provided the first visual evidence of how this code is faithfully duplicated and illuminated the precise choreography of the cell cycle. This legacy continues today, with thymidine analogs forming the basis of indispensable research techniques and life-saving antiviral and anticancer drugs. The journey of thymidine exemplifies the scientific process: how the meticulous characterization of a single molecule can lead to profound insights that reshape our understanding of life itself and provide powerful tools to improve human health.

References

-

Zidovudine (AZT). (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

De Clercq, E. (2009). Antiviral Agents. In Encyclopedia of Microbiology (Third Edition). PMC. [Link]

-

Dr. Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? Dr.Oracle. [Link]

-

The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. The Science Snail. [Link]

-

Patsnap. (2024, June 21). What are thymidine kinase inhibitors and how do they work? Patsnap Synapse. [Link]

-

Florida State University. (n.d.). Dr. Herbert Taylor. FSU Biology. [Link]

-

Teixeira, F. K., & Reed, S. I. (2022). A Journey through Time on the Discovery of Cell Cycle Regulation. Cells, 11(4), 709. PMC. [Link]

-

Nowakowski, R. S. (2023). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. Cells, 12(12), 1667. PMC. [Link]

-

Cavanagh, B. L., et al. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7980-7993. PMC. [Link]

-

Phoebus Levene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Taylor, J. H., Woods, P. S., & Hughes, W. L. (1957). The organization and duplication of chromosomes as revealed by autoradiographic studies using tritium-labeled thymidine. Proceedings of the National Academy of Sciences of the United States of America, 43(1), 122–128. PMC. [Link]

-

Study.com. (n.d.). Erwin Chargaff's Experiment | Overview, Discoveries & Rules. Study.com. [Link]

-

Pearson. (n.d.). In the late 1950s, Herbert Taylor grew bean root-tip cells in a solution... Pearson. [Link]

-

Schwartz, G. (2024, December 27). Phoebus Levene: The Father of the Nucleotide. Jnetics. [Link]

-

National Science and Technology Medals Foundation. (n.d.). Erwin Chargaff. National Science and Technology Medals Foundation. [Link]

-

Britannica. (2025, November 17). AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. Britannica. [Link]

-

Taylor & Francis. (n.d.). Autoradiography – Knowledge and References. Taylor & Francis. [Link]

-

Mshana, R. N., et al. (1998). Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay. Clinical and Diagnostic Laboratory Immunology, 5(4), 529–534. PMC. [Link]

-

Let's Talk Academy. (2025, June 13). Which Radioisotope Is Used to Label Thymine in DNA Replication Studies? CSIR NET LIFE SCIENCE COACHING. [Link]

-

ResearchGate. (2025, August 6). A new rapid and simple non-radioactive assay to monitor and determine the proliferation of lymphocytes: an alternative to [3H]thymidine incorporation assay. ResearchGate. [Link]

-

Omic.ly. (2024, September 15). Phoebus Levene and the discovery of the 2-dimensional structure of DNA. Omic.ly. [Link]

-

DePamphilis, M. L. (2009). DNA REPLICATION AND BEYOND. PNAS. PMC. [Link]

-

Papadopulos-Eleopulos, E., et al. (1999). A critical analysis of the pharmacology of AZT and its use in AIDS. Current Medical Research and Opinion, 15(Suppl 1), s1-s30. PubMed. [Link]

-

Thymidine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Experimental Biology and Agricultural Sciences, 9(1), 104-121. PMC. [Link]

-

creedutive. (n.d.). Cell Cycle (Howard & Pelc 1953). creedutive. [Link]

-

Hiraoka, Y., & Haraguchi, T. (2018). Quantitative Studies for Cell-Division Cycle Control. Genes, 9(12), 606. PMC. [Link]

-

Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. [Link]

-

Save My Exams. (2024, December 15). Chargaff's Data (DP IB Biology): Revision Note. Save My Exams. [Link]

-

Cold Spring Harbor Laboratory. (n.d.). Erwin Chargaff, 1950. CSHL DNA Learning Center. [Link]

-

Cronkite, E. P., et al. (1959). THE USE OF TRITIATED THYMIDINE IN THE STUDY OF DNA SYNTHESIS AND CELL TURNOVER IN HEMOPOIETIC TISSUES. OSTI.GOV. [Link]

-

Science Delivered. (2018, September 3). From Nuclein to the Double Helix -- The Scientists who Discovered DNA. Science Delivered. [Link]

-

Encyclopedia of Biological Methods. (n.d.). BrdU assay. Encyclopedia of Biological Methods. [Link]

-

Brainly. (2019, November 7). Erwin Chargaff observed that the proportions of adenine (A) and thymine (T) bases were always equal, as... Brainly. [Link]

-

Texas Gateway. (n.d.). 14.1 Historical Basis of Modern Understanding. Texas Gateway. [Link]

-

Fiveable. (n.d.). Autoradiography Definition. Fiveable. [Link]

-

baseclick GmbH. (n.d.). Thymidines: Key role in DNA synthesis & cellular health. baseclick GmbH. [Link]

-

Pardee, A. B. (1989). Regulation of cell cycles. FASEB Journal, 3(5), 1415-1417. PubMed. [Link]

-

Al-Masoudi, N. A., et al. (2006). Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents. Archiv der Pharmazie, 339(8), 433-439. [Link]

-

Thymidine kinase. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

wisdomlib. (2025, July 31). Thymidine: Significance and symbolism. wisdomlib. [Link]

-

ResearchGate. (2025, August 9). Celebrating 50 years of the cell cycle. ResearchGate. [Link]

-

Cleaver, J. E., et al. (2008). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Cancer Research, 68(16), 6493-6496. PubMed. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. MDPI. [Link]

-

Moser, B. A., et al. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLoS ONE, 9(2), e88629. PMC. [Link]

-

Oak Ridge National Laboratory. (1977, January 1). J. Herbert Taylor. Oak Ridge National Laboratory. [Link]

-

Biology Online. (n.d.). Thymidine Definition and Examples. Biology Online Dictionary. [Link]

-

Bitesize Bio. (2025, November 24). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Bitesize Bio. [Link]

Sources

- 1. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 2. jnetics.org [jnetics.org]

- 3. From Nuclein to the Double Helix -- The Scientists who Discovered DNA — Science Delivered [science-delivered.org]

- 4. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]

- 5. Thymidine - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Erwin Chargaff's Experiment | Overview, Discoveries & Rules - Lesson | Study.com [study.com]

- 8. brainly.com [brainly.com]

- 9. nationalmedals.org [nationalmedals.org]

- 10. Erwin Chargaff, 1950 :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 11. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 12. FSU Biology - Dr. Herbert Taylor [bio.fsu.edu]

- 13. DNA REPLICATION AND BEYOND - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. J. Herbert Taylor - 1977 | ORNL [ornl.gov]

- 17. In the late 1950s, Herbert Taylor grew bean root-tip cells in a s... | Study Prep in Pearson+ [pearson.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. fiveable.me [fiveable.me]

- 20. A Journey through Time on the Discovery of Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Studies for Cell-Division Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of cell cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. creedutive.com [creedutive.com]

- 26. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cytologicsbio.com [cytologicsbio.com]

- 29. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 30. bitesizebio.com [bitesizebio.com]

- 31. What are thymidine kinase inhibitors and how do they work? [synapse.patsnap.com]

- 32. Zidovudine - Wikipedia [en.wikipedia.org]

- 33. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 34. droracle.ai [droracle.ai]

- 35. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biochemical Characteristics and Structure of Deoxythymidine

This guide provides a comprehensive overview of deoxythymidine, a fundamental nucleoside in molecular biology. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, biochemical properties, and applications.

Section 1: Fundamental Physicochemical Properties of Deoxythymidine

Deoxythymidine, also known as thymidine, is a pyrimidine deoxynucleoside.[1][2] It is an essential component of deoxyribonucleic acid (DNA), where it pairs with deoxyadenosine.[1][3] The molecule is composed of a pyrimidine base, thymine, attached to a deoxyribose sugar.[2][4] This distinguishes it from the ribonucleoside uridine, which is found in RNA and has a ribose sugar.[1] The prefix "deoxy-" is often omitted as thymine-containing nucleotides are primarily involved in DNA synthesis.[1][2]

Deoxythymidine exists as a white crystalline powder and is stable under standard temperature and pressure.[1][2] It can be phosphorylated to form deoxythymidine monophosphate (dTMP), diphosphate (dTDP), and triphosphate (dTTP).[2][5][6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [1] |

| Molar Mass | 242.229 g/mol | [1][2] |

| Melting Point | 185 °C | [1][2] |

| IUPAC Name | 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [1] |

Section 2: The Structural Significance of Deoxythymidine in DNA

The structure of deoxythymidine is crucial for the stability and function of the DNA double helix. The thymine base specifically forms two hydrogen bonds with adenine, a purine base, contributing to the helical structure of DNA.[3] This base pairing is a fundamental principle of molecular biology, ensuring the accurate replication and transcription of genetic information.[4]

Caption: Chemical structure of deoxythymidine.

Section 3: Biochemical Pathways of Deoxythymidine Metabolism

Cells synthesize deoxythymidine nucleotides through two primary pathways: the de novo pathway and the salvage pathway.[7][8][9]

De Novo Synthesis

The de novo pathway for pyrimidine synthesis creates nucleotides from simpler precursor molecules like bicarbonate, aspartate, and glutamine.[10] This pathway is energetically expensive and is tightly regulated to meet the cell's demand for nucleotides.[10] A key step in the formation of deoxythymidine monophosphate (dTMP) is the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase.[8][11]

Salvage Pathway

The salvage pathway is a more energy-efficient mechanism that recycles pre-existing nucleosides and bases from the breakdown of DNA and RNA.[10][12][13] This pathway is particularly important in non-proliferating cells.[10] In the pyrimidine salvage pathway, thymidine is phosphorylated by the enzyme thymidine kinase (TK) to form dTMP.[13][14][15] There are two main forms of thymidine kinase in mammalian cells: the cytosolic TK1 and the mitochondrial TK2.[7][16]

Sources

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. Thymidine [bionity.com]

- 3. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 4. Thymidine: A Key Nucleoside in DNA Structure and Function_Chemicalbook [chemicalbook.com]

- 5. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 6. shutterstock.com [shutterstock.com]

- 7. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 12. thesciencenotes.com [thesciencenotes.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deoxynucleoside Therapy for Thymidine Kinase 2–Deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of thymidine kinases in the activation of pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thymidine Salvage Pathway: A Cornerstone of Cellular Proliferation and a Target for Therapeutic Innovation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract